1-Epilupinine
Overview
Description
1-Epilupinine is a quinolizidine alkaloid . It is structurally one of the simplest quinolizidine alkaloids . It has been known to exhibit in vitro inhibitory activity against Leukaemia P-388 and lymphocytic Leukaemia L1210 .
Synthesis Analysis
The total synthesis of 1-Epilupinine has been achieved in just 3 steps using only commercially available common reagents . The total synthesis involved alkylations of N-nosylamide, ozone oxidation, and sequential reactions of the removal of the nosyl group, intramolecular dehydrative condensation, intramolecular Mannich reaction catalyzed by L-proline, and a reduction .Molecular Structure Analysis
1-Epilupinine has a molecular formula of C10H19NO . It contains a total of 32 bond(s). There are 13 non-H bond(s), 1 rotatable bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Chemical Reactions Analysis
The biosynthetic pathway of 1-Epilupinine is considered to include the cascade reaction of intramolecular dehydrative condensation and the Mannich reaction . Martin et al. achieved the total synthesis of 1-Epilupinine by a cascade reaction using allylsilane .Scientific Research Applications
Chemical Interrelations and Configurations : Okuda, Kataoka, and Tsuda (1965) examined the chemical interrelations between 1-Epilupinine and other alkaloids, clarifying the absolute configurations of these compounds (Okuda, Kataoka, & Tsuda, 1965).
Synthesis Techniques : Mangeney et al. (1998) described radical cyclizations of dihydropyridines for the synthesis of 1-Epilupinine and related compounds, highlighting the importance of regio and diastereoselective reactions (Mangeney, Hamon, Raussou, Urbain, & Alexakis, 1998).
Asymmetric Total Synthesis : Tsutsumi et al. (2019) achieved the asymmetric total synthesis of 1-Epilupinine using commercially available reagents, demonstrating a concise synthesis process (Tsutsumi, Karanjit, Nakayama, & Namba, 2019).
Conformational Dynamics : Kulinska and Wiewiórowski (1987) conducted a comparative study on the dynamics of 1-Epilupinine and lupinine, revealing significant differences in their behavior in various states, such as pure liquids and solutions (Kulinska & Wiewiórowski, 1987).
Anticholinesterase Properties : Tlegenov et al. (2004) explored the anticholinesterase properties of derivatives of 1-Epilupinine, showing their potential in interacting with blood cholinesterases of warm-blooded animals (Tlegenov, Khaitbaev, Tilyabaev, Dalimov, Abduvakhabov, & Uteniyazov, 2004).
Future Directions
The future directions of 1-Epilupinine research could involve the development of more efficient methods for constructing the quinolizidine skeleton, which is a key structural unit of 1-Epilupinine . This could lead to more efficient syntheses of 1-Epilupinine and potentially other related compounds .
properties
IUPAC Name |
[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVAWXXJVMJBAR-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@@H]([C@H]2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318170 | |
Record name | Epilupinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Epilupinine | |
CAS RN |
486-71-5 | |
Record name | Epilupinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Epilupinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epilupinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
The 1,3‐dipolar cycloaddition of unsaturated
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